REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([CH2:9]Cl)[CH:3]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].[O:18]=[C:19]1[CH2:22][N:21]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:20]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.CCO.O.C(OC)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[C:19]1([CH2:20][N:21]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:22]1)[O:18][CH2:9]2 |f:1.2.3|
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Name
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|
Quantity
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500 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)I)CCl
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Name
|
|
Quantity
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3750 mL
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Type
|
solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1275 mL
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Type
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reactant
|
Smiles
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C(C)(C)[Mg]Cl.[Li+].[Cl-]
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
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O=C1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2 L
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Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
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Quantity
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2.5 L
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Type
|
solvent
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Smiles
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CCO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
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Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added at less than −15° C
|
Type
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TEMPERATURE
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Details
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The reaction was warmed to room temperature over 90 minutes
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Duration
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90 min
|
Type
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STIRRING
|
Details
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The mixture was shaken
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Type
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CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
|
to give an orange oil
|
Type
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WAIT
|
Details
|
The mixture stood at room temperature, overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
The resulting crystals of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate were filtered under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
giving 290 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |